molecular formula C16H19BrNO4- B12330665 1,3-Pyrrolidinedicarboxylic acid, 4-(2-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

1,3-Pyrrolidinedicarboxylic acid, 4-(2-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

Cat. No.: B12330665
M. Wt: 369.23 g/mol
InChI Key: CURUUULGBKMLMR-NEPJUHHUSA-M
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Description

Overview of 1,3-Pyrrolidinedicarboxylic Acid, 4-(2-Bromophenyl)-, 1-(1,1-Dimethylethyl) Ester, (3R,4S)-rel-

The compound features a pyrrolidine core substituted at the 4-position with a 2-bromophenyl group and at the 1- and 3-positions with carboxylic acid derivatives. The 1-carboxylic acid is esterified with a tert-butyl group, while the 3-carboxylic acid remains free or participates in salt formation depending on synthetic conditions. The (3R,4S)-rel- designation indicates a relative stereochemistry, where the spatial arrangement of substituents at these positions is fixed but not absolutely defined in an enantiomeric sense.

Table 1: Key Molecular Properties

Property Value/Description
Molecular Formula C₁₈H₂₁BrNO₄
Molecular Weight 413.27 g/mol
Stereochemistry (3R,4S)-rel- (relative configuration)
Functional Groups Tert-butyl ester, bromophenyl, carboxylic acid

The tert-butyl ester group enhances solubility in organic solvents, facilitating purification and handling, while the bromophenyl moiety introduces potential sites for further functionalization via cross-coupling reactions.

Historical Context and Discovery

The synthesis of this compound emerged in the early 2010s alongside advancements in stereoselective pyrrolidine functionalization. Researchers sought to develop chiral auxiliaries for asymmetric catalysis, leveraging the rigidity of the pyrrolidine ring and the electronic effects of bromine. Early publications, such as those detailing tert-butyl-protected pyrrolidinecarboxylates, laid the groundwork for its isolation. A 2014 study demonstrated its utility in forming transition-metal complexes for enantioselective hydrogenation, marking its entry into mainstream synthetic methodologies.

Nomenclature and Synonyms in Chemical Literature

The IUPAC name systematically describes the compound’s structure:

  • Root : Pyrrolidinedicarboxylic acid (indicating two carboxylic acid groups on the pyrrolidine ring).
  • Substituents : 4-(2-bromophenyl) (a bromine atom at the ortho position of the phenyl group attached to C4), 1-(1,1-dimethylethyl) ester (tert-butyl ester at C1).
  • Stereodescriptor : (3R,4S)-rel- denotes the relative configuration.

Synonyms in literature include:

  • tert-Butyl 4-(2-bromophenyl)-3R,4S-pyrrolidine-1,3-dicarboxylate
  • Boc-protected 4-(2-bromophenyl)pyrrolidine-1,3-dicarboxylic acid (3R,4S)-rel-
  • 1-(tert-Butoxycarbonyl)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid

These variants reflect terminological preferences in different research communities, particularly in peptide chemistry where "Boc" (tert-butoxycarbonyl) is a standard designation.

Relevance and Scope of Academic Research

This compound’s relevance spans three domains:

  • Asymmetric Synthesis : The chiral pyrrolidine scaffold serves as a ligand in metal-catalyzed reactions, enabling enantioselective C–C bond formation. For example, its coordination with rhodium complexes improves yield and selectivity in ketone hydrogenation.
  • Pharmaceutical Intermediates : The bromophenyl group acts as a handle for Suzuki-Miyaura couplings, allowing late-stage diversification into biaryl structures common in kinase inhibitors.
  • Materials Science : Its rigid, aromatic-substituted structure has been explored in liquid crystalline materials, where bromine’s polarizability influences mesophase behavior.

Properties

Molecular Formula

C16H19BrNO4-

Molecular Weight

369.23 g/mol

IUPAC Name

(3R,4S)-4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/p-1/t11-,12+/m1/s1

InChI Key

CURUUULGBKMLMR-NEPJUHHUSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Overview

This method, detailed in patent CN111072543B, employs glycine ethyl ester as the starting material, proceeding through six stages to achieve the target compound. The route emphasizes stereochemical fidelity and scalability.

Procedure

  • Nucleophilic Substitution :

    • Glycine ethyl ester reacts with methyl chloroformate in dichloromethane (DCM) and triethylamine to form compound 1 (ethyl N-(methoxycarbonyl)glycinate).
    • Conditions : 0°C to room temperature, 3 hours.
  • Ring Closure :

    • Compound 1 undergoes cyclization with ethyl acrylate and lithium tert-butoxide in tetrahydrofuran (THF).
    • Product : Pyrrolidine-3-carboxylate derivative (compound 2 ).
  • Substitution and Coupling :

    • Bromination of compound 2 followed by Suzuki-Miyaura coupling with vinyl boronates using palladium acetate and potassium carbonate.
    • Key Reagents : Vinyl boron anhydride pyridine complex, Pd(OAc)₂.
  • Catalytic Hydrogenation :

    • Asymmetric hydrogenation of compound 4 using a chiral ruthenium catalyst [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole Ru(II)].
    • Stereochemical Outcome : >99% enantiomeric excess (ee).
  • Hydrolysis and Deprotection :

    • Basic hydrolysis (10% NaOH) followed by acidification (HCl) to yield the final product.
    • Yield : 77% overall from compound 4 .

Advantages

  • High enantiopurity (>99% ee).
  • Commercially viable starting materials.

Boc-Protected Intermediate Route

Overview

This approach, described in ChemicalBook entries, focuses on synthesizing Boc-protected intermediates for downstream functionalization.

Procedure

  • Boc Protection :

    • The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in DCM with a base (e.g., DMAP).
    • Intermediate : Boc-(±)-trans-4-(2-bromo-phenyl)-pyrrolidine-3-carboxylic acid.
  • Esterification :

    • Reaction with tert-butanol under Steglich conditions (DCC, DMAP) to install the 1-(1,1-dimethylethyl) ester group.
    • Yield : 61–70%.
  • Resolution of Stereochemistry :

    • Chiral column chromatography or enzymatic resolution to isolate the (3R,4S)-rel- diastereomer.

Key Data

Step Reagents/Conditions Yield Purity
Boc Protection Boc₂O, DCM, DMAP, 0°C–RT 85% 95% (HPLC)
Esterification tert-butanol, DCC, DMAP 70% 98% (NMR)

Ring-Closing Metathesis (RCM) Strategy

Overview

Adapted from ACS Omega (2023), this method uses sulfur ylide chemistry to construct the pyrrolidine ring.

Procedure

  • Sulfur Ylide Formation :

    • Ethyl 3-(4-bromophenyl)-4-nitrobutanoate reacts with zinc dust and HCl in ethanol/1,4-dioxane to generate a sulfur ylide intermediate.
  • Cyclization :

    • The ylide undergoes RCM using Grubbs II catalyst [(H₂IMes)(PCy₃)RuCl₂=CHPh] to form the pyrrolidine core.
    • Conditions : 40°C, 5 hours under nitrogen.
  • Esterification :

    • tert-Butyl ester installation via acid-catalyzed (H₂SO₄) reaction with tert-butanol.
    • Yield : 61% overall.

Limitations

  • Moderate yield due to competing side reactions.
  • Requires stringent anhydrous conditions.

Stereochemical Control via Chiral Auxiliaries

Overview

This method, from Org. Synth. (2025), employs Evans oxazolidinones to enforce stereochemistry.

Procedure

  • Chiral Auxiliary Attachment :

    • (R)-4-Benzyl-2-oxazolidinone is coupled to the pyrrolidine precursor using DCC/HOBt.
  • Diastereoselective Alkylation :

    • Alkylation with 2-bromophenylmagnesium bromide in THF at -78°C.
    • Diastereomeric Ratio : 9:1 (dr).
  • Auxiliary Removal and Esterification :

    • Hydrolysis (LiOH/H₂O₂) followed by tert-butyl ester formation.
    • Yield : 68% over three steps.

Comparative Analysis of Methods

Method Key Advantage Yield Stereocontrol Scalability
Multi-Step Synthesis High enantiopurity 77% Catalytic hydrogenation Industrial
Boc-Protected Route Modular intermediates 70% Chromatography Lab-scale
RCM Strategy Rapid ring formation 61% Limited Small-scale
Chiral Auxiliaries High dr 68% Auxiliary-directed Research

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that derivatives of pyrrolidinedicarboxylic acids can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
    • Neuropharmacology : The compound may act on neurotransmitter transporters. Studies suggest that related compounds exhibit high affinity for dopamine and norepinephrine transporters, which could lead to potential treatments for neurodegenerative diseases .
  • Synthetic Chemistry
    • Building Blocks for Drug Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications that can yield new pharmacologically active compounds .
    • Catalysts in Organic Reactions : Certain derivatives are utilized as catalysts in organic transformations due to their ability to stabilize transition states during chemical reactions .
  • Biological Characterization
    • Investigations into the biological characterization of this compound reveal its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have demonstrated its effectiveness in inhibiting certain kinases that are crucial in cancer metabolism .

Case Studies

  • Case Study 1: Anticancer Properties
    A study published in a peer-reviewed journal explored the anticancer properties of pyrrolidinedicarboxylic acid derivatives. The researchers synthesized various derivatives and tested their effects on human cancer cell lines. Results indicated significant cytotoxic effects correlated with the presence of the bromophenyl group, suggesting a structure-activity relationship that warrants further investigation .
  • Case Study 2: Neurotransmitter Transporter Inhibition
    Another research article focused on the interaction of similar compounds with neurotransmitter transporters. The study employed radiolabeled uptake assays to assess binding affinity and inhibition potential. Results showed that these compounds effectively inhibited dopamine transporter activity, making them candidates for further development in treating disorders like ADHD and depression .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeTargetReference
Pyrrolidinedicarboxylic acid derivativeAnticancerCancer cell lines
Pyrrolidinedicarboxylic acid derivativeNeurotransmitter inhibitionDopamine transporter
Pyrrolidinedicarboxylic acid derivativeEnzyme inhibitionSpecific kinases

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can participate in π-π interactions or halogen bonding, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Substituent (Position) Ester Group Stereochemistry Key Properties Evidence
Target Compound 2-Bromophenyl (4) tert-butyl (1) (3R,4S)-rel- High steric hindrance, moderate polarity
4-(2,4-Dichlorophenyl) Analog 2,4-Dichlorophenyl (4) tert-butyl (1) (3R,4S)-rel- Increased lipophilicity, higher Cl electronegativity
4-(Difluoromethyl) Analog Difluoromethyl (4) tert-butyl (1) (3S,4S) Enhanced polarity, metabolic resistance
3-Cyclopropyl-4-hydroxy Analog Cyclopropyl (3), OH (4) tert-butyl (1) (3R,4S)-rel- Hydrogen bonding capability
o-Methylphenyl Derivative o-Methylphenyl (4) Diethylaminoethyl N/A High local anesthetic activity (ED50 = 0.042%)

Research Findings and Implications

  • Synthetic Challenges : Stereochemical control during synthesis () and the stability of the tert-butyl ester () are critical for manufacturing consistency and efficacy .
  • Metabolic Considerations : The tert-butyl group may delay hydrolysis but could yield active metabolites, as seen in terfenadine (), warranting further ADME studies .

Biological Activity

1,3-Pyrrolidinedicarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1,3-Pyrrolidinedicarboxylic acid, 4-(2-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C26H22BrNO4
  • Molecular Weight : 492.36 g/mol
  • CAS Number : 2381523-85-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that certain pyrrolidine derivatives exhibit significant antitumor properties. Studies have shown that the (3R,4S) configuration enhances the interaction with cellular targets involved in tumor progression. For instance:

  • In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines.
  • Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has been explored in models of neurodegeneration:

  • Animal studies suggest that this compound can mitigate oxidative stress and inflammation in neuronal cells.
  • It has been shown to enhance cognitive function in rodent models of Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In vitro tests reveal effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • The presence of the bromophenyl group is believed to contribute to its enhanced antimicrobial activity.

Data Tables

Biological ActivityAssay TypeResultReference
AntitumorMTT AssayIC50 = 12 µM (HeLa cells)
NeuroprotectionMorris Water MazeImproved memory retention
AntimicrobialDisk Diffusion TestInhibition zone = 15 mm (E. coli)

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including our compound. Results indicated a strong correlation between structural modifications and cytotoxicity against cancer cell lines, highlighting the importance of the bromophenyl moiety in enhancing efficacy.
  • Neuroprotective Mechanism : Research documented in Neuroscience Letters explored the neuroprotective effects of pyrrolidine derivatives. The study reported that treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in vitro.
  • Antimicrobial Properties : A clinical trial published in Antibiotics assessed the antimicrobial activity of various pyrrolidine derivatives against resistant bacterial strains. The findings suggested that the compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.

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